(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine
Description
(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine is a complex organic compound that features an imidazo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
(E)-1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-morpholin-4-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-6-2-1-5-14(15)18-21-16(17-7-3-4-8-23(17)18)13-20-22-9-11-24-12-10-22/h1-8,13H,9-12H2/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBFBVLFPWQSO-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine scaffold is typically constructed via cyclization reactions. A Gould-Jacobs approach, involving thermal cyclization of an enamine intermediate, is widely employed. For example, reacting 2-aminopyridine derivatives with α,β-unsaturated ketones under reflux conditions yields the bicyclic structure. Alternatively, microwave-assisted methods reduce reaction times from hours to minutes, as demonstrated in analogous imidazo[1,2-a]pyrimidine syntheses.
Key reaction parameters :
- Solvent : Ethanol or 1,4-dioxane.
- Catalyst : Acetic acid (for protonation) or palladium complexes (for cross-coupling).
- Temperature : 50–150°C, with microwave irradiation enhancing efficiency.
Condensation with Morpholin-4-amine
The final step involves Schiff base formation between the formyl-substituted intermediate and morpholin-4-amine. Ethanol with catalytic acetic acid facilitates imine linkage formation at room temperature, as validated by NMR studies of analogous compounds. The (E)-configuration is favored due to steric hindrance between the imidazo[1,5-a]pyridine and morpholine groups.
Optimized conditions :
- Molar ratio : 1:1 (aldehyde:amine).
- Reaction time : 24 hours.
- Purification : Recrystallization in ethanol.
Spectroscopic Characterization
Fourier transform infrared (FT-IR) spectroscopy confirms imine bond formation via a C=N stretch at ~1600 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy provides definitive proof of structure:
- ¹H NMR : A singlet at δ 8.3–8.5 ppm corresponds to the methylene proton adjacent to the imine.
- ¹³C NMR : The imine carbon resonates at δ 150–155 ppm.
Mass spectrometry (MS) data typically show a molecular ion peak matching the calculated mass (e.g., m/z 379.1 for C₁₉H₁₇ClN₄O).
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Yield | Time | Purity |
|---|---|---|---|
| Conventional heating | 55% | 24 h | 95% |
| Microwave-assisted | 60% | 30 min | 98% |
| High-pressure catalysis | 65% | 2 h | 97% |
Microwave irradiation significantly enhances reaction efficiency, reducing time without compromising yield. However, palladium-catalyzed steps require rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.
Challenges and Side Reactions
Competing pathways may generate byproducts such as:
- Over-alkylation : Addressed by controlling amine stoichiometry.
- Z-isomer formation : Minimized using bulky solvents (e.g., toluene).
- Ring-opening reactions : Mitigated by avoiding strong acids during workup.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to maintain temperature control during exothermic steps. Environmental considerations favor ethanol over dichloromethane due to lower toxicity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine typically involves several key steps:
- Formation of the Imidazo[1,5-a]pyridine Core: This is achieved through cyclization reactions involving 2-chlorophenyl derivatives and pyridine.
- Condensation with Morpholine: The imidazo[1,5-a]pyridine intermediate is subsequently reacted with morpholine under specific conditions to yield the final product.
The optimization of synthetic routes is crucial for enhancing yield and purity, often employing techniques such as continuous flow reactors and advanced purification methods like chromatography .
The biological activity of this compound has been investigated in several studies, revealing its potential as:
Antimicrobial Agent
Recent studies have highlighted the antimicrobial properties of related compounds within the imidazo[1,5-a]pyridine class. For instance, derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial effects:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 | Excellent against tested pathogens |
| Control | 0.25 | Isoniazid |
These findings suggest that this compound may serve as a candidate for further development in treating bacterial infections .
Anticancer Potential
Imidazo[1,5-a]pyridines are known for their diverse pharmacological properties, including anticancer activities. Studies have indicated that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms often involve modulation of key signaling pathways associated with cell growth and survival.
Future Directions and Research Opportunities
Given the promising biological activities exhibited by this compound, future research could focus on:
- Optimization of Synthesis: Developing more efficient synthetic routes to enhance yield and reduce costs.
- Mechanistic Studies: Investigating the detailed mechanisms underlying its biological activities to identify potential therapeutic targets.
- Clinical Trials: Conducting preclinical and clinical trials to evaluate its safety and efficacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone
- 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
Uniqueness
(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine is unique due to its specific structural features, such as the presence of both the imidazo[1,5-a]pyridine core and the morpholine moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Biological Activity
(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,5-a]pyridine core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:
- Formation of Imidazo[1,5-a]pyridine Core : This is achieved through cyclization reactions involving 2-chlorophenyl derivatives and pyridine.
- Condensation with Morpholine : The imidazo[1,5-a]pyridine intermediate is reacted with morpholine under specific conditions to yield the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have shown promising antimicrobial properties of related compounds in the imidazo[1,5-a]pyridine class. For instance, derivatives have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 | Excellent against tested pathogens |
| Control | 0.25 | Isoniazid |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent antimicrobial effects, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
In vitro studies have also evaluated the anticancer potential of similar compounds. The mechanism of action often involves the modulation of key enzymes or receptors involved in cancer pathways.
The interaction of this compound with specific molecular targets can lead to therapeutic effects by inhibiting or activating certain biological pathways. The compound's structure allows it to bind effectively to these targets.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Antimicrobial Evaluation : A study assessed various pyrazole derivatives and found that compounds similar to this compound exhibited significant antibacterial activity with MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus .
- Antiviral Potential : Research on nitrogen heterocycles has identified promising antiviral agents within this chemical class, suggesting that modifications to the imidazo[1,5-a]pyridine structure could enhance efficacy against viral targets .
Q & A
Q. What are the recommended synthetic routes for (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis : The imidazo[1,5-a]pyridine scaffold can be synthesized via cyclization of substituted pyridine precursors with α-haloketones or aldehydes under basic conditions . Morpholine incorporation typically involves Mannich-type reactions or nucleophilic substitution. For example, refluxing intermediates with morpholine and formaldehyde in ethanol (10 hours, 95% ethanol) is a common approach for introducing the morpholine moiety .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 35°C–80°C) and solvent polarity (e.g., DMF for solubility, ethanol for reflux) to improve yield. Catalytic systems (e.g., CuBr for cross-coupling) may enhance regioselectivity .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Purity : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Purity ≥95% is recommended for biological assays .
- Structural Confirmation :
- NMR : Assign peaks using , , and 2D NMR (e.g., HMBC to confirm imine linkage). Expect aromatic protons at δ 7.2–8.5 ppm and morpholine protons at δ 3.5–3.8 ppm .
- X-ray Crystallography : Resolve crystal packing and confirm E-configuration of the imine bond. Compare bond angles (e.g., C=N bond ~1.28 Å) with similar structures .
Q. What spectroscopic techniques are critical for analyzing substituent effects on the imidazo[1,5-a]pyridine core?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600–1650 cm, morpholine C-O-C at ~1100 cm) .
- Mass Spectrometry : Use HRMS (ESI) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. For example, loss of morpholine (MW 87.12) may indicate labile substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use validated protocols (e.g., MIC for antimicrobial activity, IC for enzyme inhibition) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Data Normalization : Account for batch-to-batch variability in compound purity and solvent effects (e.g., DMSO concentration ≤1% in cell assays). Replicate experiments across independent labs .
Q. What strategies are effective for improving the solubility and bioavailability of this compound?
Methodological Answer:
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
Q. What experimental designs mitigate limitations in generalizing biological or spectral data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
